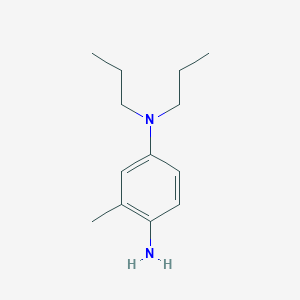

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine is a chemical compound that belongs to the class of aromatic amines. It is commonly used in the synthesis of various organic compounds and has been found to possess biological activity. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.

准备方法

The synthesis of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine typically involves the reaction of 3-methylbenzene-1,4-diamine with propyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

化学反应分析

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents and conditions.

科学研究应用

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research has explored its use in the development of new drugs and treatments for various diseases.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

作用机制

The mechanism of action of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.

相似化合物的比较

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine can be compared with other similar aromatic amines, such as:

N1,N1-Dipropylbenzene-1,4-diamine: Similar in structure but lacks the methyl group at the 3-position.

N1,N1-Dimethylbenzene-1,4-diamine: Contains methyl groups instead of propyl groups.

3-Methyl-N1,N1-diethylbenzene-1,4-diamine: Similar structure with ethyl groups instead of propyl groups.

生物活性

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine, also known as a derivative of aromatic amines, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique chemical structure that includes two propyl groups and a methyl group attached to a benzene ring with two amine functionalities. This structure allows it to participate in various chemical reactions and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.

- Potential Anticancer Effects : Some research indicates that this compound may inhibit the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways.

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby altering cellular functions. For instance, it has been shown to interact with carbonic anhydrase, an enzyme critical for maintaining acid-base balance within cells .

- Cell Signaling Modulation : By binding to specific receptors or enzymes, the compound can influence various signaling pathways that regulate cell growth and survival.

Data Table: Biological Activities of this compound

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antioxidant | Protects against oxidative stress | |

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various aromatic amines, this compound was found to scavenge free radicals effectively. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify its antioxidant activity, demonstrating a significant reduction in DPPH radical concentration compared to controls.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

Case Study 3: Anticancer Potential

A study exploring the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be derived from analogous benzene-1,4-diamine derivatives. A plausible route involves alkylation of 1,4-diaminobenzene with propyl halides in the presence of a base (e.g., KOH or NaH) under controlled temperatures (60–80°C). Catalysts like palladium or nickel may enhance selectivity for N-alkylation over competing side reactions. Reaction optimization includes:

- Molar ratios: Ensuring excess propyl halide to drive di-substitution.

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction homogeneity.

- Purification: Post-reaction, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer: Purification strategies depend on by-product profiles:

- Recrystallization: Effective for removing unreacted starting materials. Ethanol or methanol/water systems are common due to the compound’s moderate polarity.

- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) resolves alkylated isomers. Monitoring via TLC (UV-active spots) ensures purity.

- Distillation: For volatile impurities, vacuum distillation at 100–120°C (0.1 mmHg) may be employed .

Advanced Research Questions

Q. How does the substitution pattern (methyl and propyl groups) influence the electronic properties and reactivity of this compound compared to its structural analogs?

Methodological Answer: The electron-donating methyl and propyl groups alter the compound’s electronic landscape:

- Hammett Analysis: Compare substituent effects using σ values. Methyl (σ = −0.17) and propyl (σ = −0.13) groups increase electron density at the aromatic ring, enhancing nucleophilic substitution reactivity.

- DFT Calculations: Optimize molecular geometry to map charge distribution (e.g., HOMO/LUMO energies). Propyl groups induce steric hindrance, affecting regioselectivity in electrophilic reactions.

- Comparative Studies: Contrast with analogs like N1,N1,N4,N4-tetramethylbenzene-1,4-diamine () to evaluate steric vs. electronic contributions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming purity?

Methodological Answer:

Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a precursor?

Methodological Answer: Discrepancies often arise from variable reaction conditions or impurities. Mitigation strategies:

- Control Experiments: Replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation byproducts.

- By-Product Analysis: Use LC-MS to identify side products (e.g., quinones from oxidation, ).

- Kinetic Studies: Vary temperature (40–100°C) and monitor reaction progress via in situ IR spectroscopy (C-N stretching at 1250 cm⁻¹) .

Q. What are the potential biological applications of this compound, and how can its bioactivity be systematically evaluated?

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive/negative bacteria (MIC values via broth microdilution). Compare with chloroquine derivatives ( ) for structure-activity trends.

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC50 values.

- Molecular Docking: Simulate interactions with target proteins (e.g., DNA gyrase) using AutoDock Vina. Prioritize analogs with higher binding affinities .

属性

IUPAC Name |

2-methyl-4-N,4-N-dipropylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h6-7,10H,4-5,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXCCANDKMEUKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。